4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester
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Overview
Description
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms on the benzene ring and an acetoxy group attached to the fourth carbon. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester typically involves the following steps:
Fluorination: The starting material, benzoic acid, undergoes fluorination to introduce fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring.
Acetylation: The fluorinated benzoic acid is then acetylated to introduce the acetoxy group at the 4 position.
Esterification: Finally, the acetylated product is esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or acetoxy positions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the fluorine or acetoxy positions.
Scientific Research Applications
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of fluorinated compounds and their biological interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's stability and binding affinity, while the acetoxy group can modulate its reactivity.
Comparison with Similar Compounds
2,3,5,6-Tetrafluorobenzoic Acid Methyl Ester: Lacks the acetoxy group.
4-Hydroxy-2,3,5,6-tetrafluorobenzoic Acid Methyl Ester: Contains a hydroxyl group instead of an acetoxy group.
4-Acetoxybenzoic Acid Methyl Ester: Lacks fluorine atoms on the benzene ring.
Uniqueness: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester is unique due to the combination of fluorine atoms and the acetoxy group, which provides distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
methyl 4-acetyloxy-2,3,5,6-tetrafluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-3(15)18-9-7(13)5(11)4(10(16)17-2)6(12)8(9)14/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXBXJUKUHESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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